2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1949816-29-8
VCID: VC2774512
InChI: InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H
SMILES: CC1=NN=C(O1)C2CCCCN2.Cl
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

CAS No.: 1949816-29-8

Cat. No.: VC2774512

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride - 1949816-29-8

Specification

CAS No. 1949816-29-8
Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
IUPAC Name 2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H
Standard InChI Key KASVLUBABCKRLB-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C2CCCCN2.Cl
Canonical SMILES CC1=NN=C(O1)C2CCCCN2.Cl

Introduction

Chemical Structure and Properties

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride consists of a piperidine ring attached at its 2-position to a 1,3,4-oxadiazole ring that bears a methyl group at the 5-position. This molecule exists as a hydrochloride salt, which enhances its aqueous solubility compared to its free base form.

Physical and Chemical Characteristics

The compound possesses the following fundamental properties:

PropertyValue
CAS Number1949816-29-8
Molecular FormulaC8H14ClN3O
Molecular Weight203.67 g/mol
IUPAC Name2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole hydrochloride
SMILES CodeCC1=NN=C(O1)C2CCCCN2.Cl
InChI KeyKASVLUBABCKRLB-UHFFFAOYSA-N
Physical FormPowder
Storage TemperatureRoom temperature
Purity (Commercial)95%

Table 1: Physicochemical properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

The 1,3,4-oxadiazole ring serves as a bioisostere of amides and esters, which can significantly enhance pharmacological activity through hydrogen bonding interactions with biological receptors . The piperidine moiety provides a basic nitrogen atom that contributes to the compound's solubility profile and potential binding properties.

Structural Comparison with Related Compounds

Understanding the structural relationships between 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride and similar compounds provides valuable insights into structure-activity relationships.

Structural Analogues and Isomers

Several compounds closely related to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride are documented in the literature:

CompoundCAS NumberMolecular FormulaKey Structural Difference
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride1258640-84-4C8H14ClN3OContains 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole
3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride1779125-37-9C8H14ClN3OOxadiazole attached at piperidine 3-position instead of 2-position
2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine343246-64-0C8H13N3O1,2,4-oxadiazole with methyl at 3-position (free base)
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride1255718-24-1C8H14ClN3O1,2,4-oxadiazole isomer with different substitution pattern

Table 2: Structural comparison between 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride and related compounds

Biological ActivityDescriptionReference Evidence
AntimicrobialActivity against Gram-positive and Gram-negative bacteriaCompounds with 1,3,4-oxadiazole scaffolds showed valuable antibacterial evaluation results
Anti-inflammatoryReduction of inflammation markers in experimental modelsOxadiazole derivatives exhibit anti-inflammatory properties
AnticonvulsantInhibition of seizure activity in neural systems1,3,4-oxadiazoles are applied in the development of novel anticonvulsant compounds
AntidepressantModulation of neurotransmitter systemsThese heterocycles show activity in antidepressant models
AnalgesicPain reduction in experimental modelsAnalgesic properties have been documented for various oxadiazole derivatives
AntiallergicSuppression of allergic responses1,3,4-oxadiazole compounds demonstrate antiallergic effects

Table 3: Documented biological activities of 1,3,4-oxadiazole derivatives relevant to potential applications of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Structure-Activity Relationship Considerations

The biological activity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is likely influenced by several structural features:

  • The 1,3,4-oxadiazole ring provides metabolic stability and serves as a hydrogen bond acceptor through its nitrogen and oxygen atoms

  • The piperidine ring offers a basic center that can interact with acidic binding sites in biological targets

  • The 2-position connection between the heterocycles creates a specific three-dimensional conformation

  • The methyl substituent on the oxadiazole ring contributes to the lipophilicity of the molecule

Research on related compounds suggests that 5-aryl-1,3,4-oxadiazole derivatives may function as cholinesterase inhibitors, with potential applications in treating conditions like dementias and myasthenia gravis . The piperidine moiety in 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride might enhance binding to specific enzymatic or receptor targets.

SupplierCatalog NumberPackage SizesPurity
EnamineENAH961CEB44100 mg, 250 mg, 500 mg, 1 g, 2.5 g95%

Table 4: Commercial availability of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

This availability in various quantities allows for both small-scale screening and larger research applications.

Research Applications

Based on the structural features of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride and the known applications of related compounds, several research applications can be anticipated:

  • As a building block in medicinal chemistry for the development of more complex bioactive molecules

  • In structure-activity relationship studies of oxadiazole-containing compounds

  • As a potential antimicrobial agent, particularly against resistant bacterial strains

  • In neuropharmacological research, especially related to cholinesterase inhibition

  • As a reference compound in analytical method development

The versatility of this compound makes it a valuable addition to chemical libraries for screening against various biological targets.

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